



# Flow Cytometry Analysis of Cell Differentiation Induced by Ranosidenib

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Compound of Interest		
Compound Name:	Ranosidenib	
Cat. No.:	B15575513	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ranosidenib** (HMPL-306) is a potent, orally bioavailable dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including acute myeloid leukemia (AML), and lead to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG disrupt normal cellular differentiation by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which are crucial for epigenetic regulation.[4][5] **Ranosidenib** specifically targets these mutant IDH enzymes, leading to a reduction in 2-HG levels and the subsequent induction of cell differentiation in malignant cells.[1][6]

Flow cytometry is a powerful technique for the quantitative analysis of cell differentiation at a single-cell level. By using fluorescently-labeled antibodies against specific cell surface and intracellular markers, researchers can identify and quantify distinct cell populations within a heterogeneous sample, providing valuable insights into the efficacy of differentiation-inducing agents like **Ranosidenib**.

These application notes provide a framework for utilizing flow cytometry to assess the in vitro effects of **Ranosidenib** on the differentiation of cancer cells, with a focus on myeloid malignancies such as AML.



# Data Presentation: Expected Outcomes of Ranosidenib Treatment

Treatment of IDH-mutant AML cells with **Ranosidenib** is expected to induce a shift from an immature blast phenotype towards a more mature myeloid phenotype. This can be quantified by a decrease in the expression of progenitor markers (e.g., CD34, CD117) and an increase in the expression of markers associated with mature myeloid cells (e.g., CD11b, CD14, CD15). The following table provides a representative example of the quantitative data that can be obtained from a flow cytometry experiment assessing the effect of **Ranosidenib** on an IDH1-mutant AML cell line.

Table 1: Representative Flow Cytometry Data of **Ranosidenib**-Induced Differentiation in an IDH1-Mutant AML Cell Line (e.g., MOLM-14)

Treatment Group	% CD34+ Cells	% CD117+ Cells	% CD11b+ Cells	% CD14+ Cells
Vehicle Control (0.1% DMSO)	85.2 ± 3.5	92.1 ± 2.8	5.4 ± 1.2	2.1 ± 0.8
Ranosidenib (100 nM)	62.5 ± 4.1	75.3 ± 3.9	25.8 ± 3.7	15.6 ± 2.5
Ranosidenib (500 nM)	35.1 ± 5.2	48.7 ± 4.5	58.2 ± 5.1	42.3 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments. This table is a hypothetical representation of expected results based on the known mechanism of action of IDH inhibitors.

### **Experimental Protocols**

## Protocol 1: In Vitro Treatment of AML Cells with Ranosidenib

This protocol describes the general procedure for treating suspension AML cell lines with **Ranosidenib** to induce differentiation.



#### Materials:

- IDH-mutant AML cell line (e.g., MOLM-14, THP-1)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Ranosidenib (HMPL-306)
- Dimethyl sulfoxide (DMSO)
- 6-well tissue culture plates
- Incubator (37°C, 5% CO2)
- · Hemocytometer or automated cell counter

#### Procedure:

- Maintain the AML cell line in complete culture medium.
- Prepare a stock solution of Ranosidenib in DMSO.
- Seed the AML cells at a density of 2 x 10<sup>5</sup> cells/mL in 6-well plates.
- Treat the cells with varying concentrations of Ranosidenib (e.g., 0, 100 nM, 500 nM).
  Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Incubate the cells for a desired period (e.g., 4-7 days) to allow for differentiation to occur.
- · Harvest the cells for flow cytometry analysis.

## Protocol 2: Flow Cytometry Analysis of Myeloid Differentiation Markers

This protocol outlines the steps for staining **Ranosidenib**-treated AML cells with fluorescently-conjugated antibodies to assess the expression of myeloid differentiation markers.



#### Materials:

- Harvested cells from Protocol 1
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD34-PE, CD117-APC, CD11b-FITC, CD14-PerCP-Cy5.5)
- Isotype control antibodies
- 7-AAD or other viability dye
- · Flow cytometer

#### Procedure:

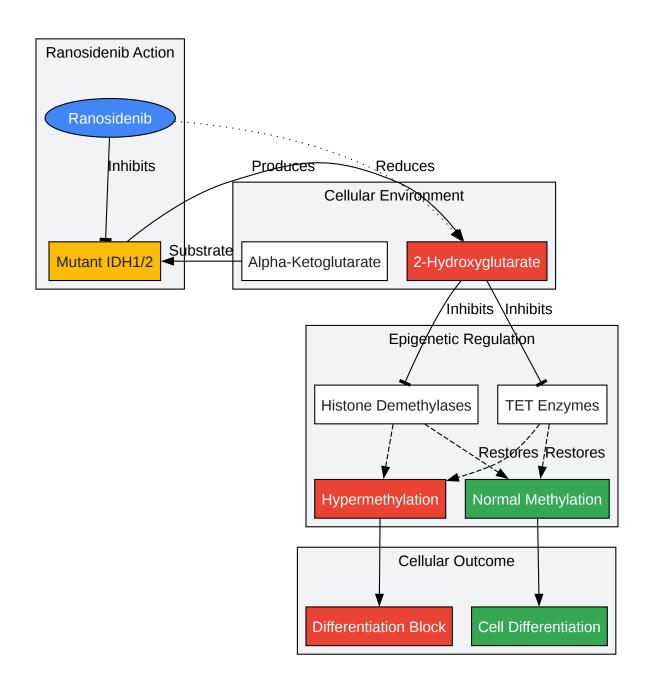
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with cold PBS.
- Resuspend the cells in FACS buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Aliquot 100 μL of the cell suspension into flow cytometry tubes.
- Add Fc receptor blocking solution to each tube and incubate for 10 minutes at 4°C.
- Add the appropriate combination of fluorochrome-conjugated antibodies to the corresponding tubes. Include isotype controls in separate tubes.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of FACS buffer.
- Resuspend the cells in 300 μL of FACS buffer.



- Add a viability dye (e.g., 7-AAD) just before analysis.
- Acquire the data on a flow cytometer.

## Mandatory Visualizations Signaling Pathway



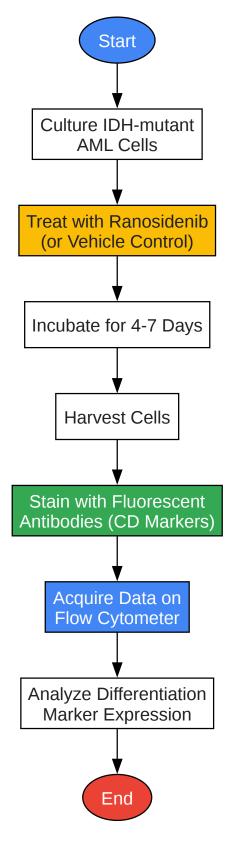


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Caption: Mechanism of **Ranosidenib**-induced cell differentiation.



### **Experimental Workflow**



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Caption: Workflow for flow cytometry analysis of cell differentiation.

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